Benzenesulfonic Acid-13C6

Description

Properties

Molecular Formula |

¹³C₆H₆O₃S |

|---|---|

Molecular Weight |

164.13 |

Synonyms |

17-120A-13C6; BSA-13C6; Benzenemonosulfonic Acid-13C6; Benzenesulfonic Acid-13C6 (surfactant); Besylic Acid-13C6; Phenylsulfonic Acid-13C6 |

Origin of Product |

United States |

Foundational & Exploratory

Molecular weight difference benzenesulfonic acid vs 13C6 analog

Isotopic Resolution in Trace Analysis: Benzenesulfonic Acid vs. C Analog[1]

Executive Summary

In high-sensitivity quantitative analysis—particularly for genotoxic impurity monitoring (ICH M7)—the distinction between a target analyte and its internal standard (IS) is the foundation of data integrity.[1]

For Benzenesulfonic acid (BSA), a common counter-ion in pharmaceutical salts ("besylates"), the use of a stable isotope-labeled analog, specifically

The core molecular weight difference between native BSA and its

The Physics of Mass: Exact vs. Nominal

To a synthetic chemist, the difference is "6 units."[1] To a mass spectrometrist, the difference is a precise coordinate in the mass-to-charge (

Atomic Constants

The difference arises from the substitution of six Carbon-12 atoms with six Carbon-13 atoms.[1]

- C Mass: 12.00000 Da (Defined Standard)[1][2]

- C Mass: 13.00335 Da (NIST Standard)[1]

- Mass per Carbon: 1.00335 Da[1]

Molecular Weight Calculation

The following table contrasts the Native BSA with the

Table 1: Comparative Mass Analysis

| Parameter | Native Benzenesulfonic Acid | Difference ( | |

| Molecular Formula | 6 Neutron substitution | ||

| Nominal Mass | 158 Da | 164 Da | +6 Da |

| Monoisotopic Mass | 158.0038 Da | 164.0239 Da | +6.0201 Da |

| Primary Ion ( | 157.0 | 163.0 | +6.0 |

Scientist's Note: In Triple Quadrupole (QqQ) MS, we typically set the quadrupole resolution to "Unit" (0.7 FWHM). Therefore, the instrument sees a clean 6 Da gap.[1] If you are using High-Resolution MS (Orbitrap/Q-TOF), you must use the exact mass of 164.0239 for the extraction window.[1]

The "Cross-Talk" Phenomenon & Isotopic Purity

Why choose

In my experience developing assays for besylate esters, Deuterium exchange is a persistent risk.[1] Acidic protons on BSA can exchange with solvent protons, causing signal instability.[1] Carbon-13 is non-exchangeable, offering permanent stability.[1]

Isotopic Overlap Analysis

The critical risk in IS selection is Cross-Talk :

-

Native

IS: Does the native analyte have a natural isotope at M+6? -

IS

Native: Does the IS contain unlabeled

Visualization: Spectral Separation

The following diagram illustrates why the +6 Da shift is chemically "safe" from the natural sulfur isotope (

Strategic Application: Genotoxicity (ICH M7)[1]

The primary industrial driver for this analysis is ICH M7 compliance.[1] Alkyl besylates (methyl-, ethyl-, isopropyl-benzenesulfonate) are potent DNA-reactive mutagens.[1]

The Analytical Challenge

-

Limit of Quantitation (LOQ): Often required at ppm levels relative to the API dose (e.g., 1.5 µ g/day limit).[1]

-

Matrix Effect: The API is present at concentrations

times higher than the impurity.[1] This causes massive ion suppression.[1] -

Solution: The

C

Experimental Workflow

Below is the standard operating procedure (SOP) logic for setting up this assay.

Validated Experimental Protocol

This protocol assumes the use of a Triple Quadrupole MS (e.g., Sciex 6500+ or Waters TQ-XS) operating in Negative Electrospray Ionization (ESI-) mode.[1]

Reagents

-

Analyte: Benzenesulfonic Acid (BSA).[1]

-

Internal Standard:

C -

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

Mass Spectrometry Parameters (MRM)

The transition from precursor to the sulfite radical anion (

| Compound | Precursor ( | Product ( | Dwell (ms) | Collision Energy (V) |

| BSA (Native) | 157.0 | 80.0 | 50 | -30 |

| 163.0 | 80.0 | 50 | -30 |

Note: Since the sulfur atom is not labeled, the product ion (

Troubleshooting "Signal Drift"

If you observe the ratio of Analyte/IS drifting during a long sequence:

-

Check Solubility: BSA is highly polar.[1] Ensure your sample diluent matches the initial mobile phase conditions (high aqueous content) to prevent precipitation in the injector loop.[1]

-

Check IS Purity: Inject a blank containing only the IS.[1] If you see a peak in the Native MRM channel (157 -> 80), your IS is chemically impure or has low isotopic enrichment.[1]

References

-

NIST (National Institute of Standards and Technology). "Atomic Weights and Isotopic Compositions for Carbon."[1] Physical Measurement Laboratory. [Link]

-

ICH (International Council for Harmonisation). "Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."[1][4][6] ICH Guidelines. [Link]

-

PubChem. "Benzenesulfonic Acid (Compound)."[1][7] National Library of Medicine. [Link]

-

Guo, T., et al. "Simultaneous determination of benzenesulfonic acid and its esters in drug substances by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.[1] (Contextual reference for methodology).

Sources

- 1. Benzenesulfonic Acid | C6H6O3S | CID 7371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 3. database.ich.org [database.ich.org]

- 4. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 6. raps.org [raps.org]

- 7. Carbon-13 | C | CID 175670880 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Benzenesulfonic Acid-13C6 in Mass Spectrometry

Strategic Quantitation of Genotoxic Impurity Precursors and Counter-Ions

Executive Summary

Benzenesulfonic acid-13C6 (13C6-BSA) is a high-purity, stable isotope-labeled internal standard (SIL-IS) utilized primarily in the pharmaceutical industry for the precise quantification of Benzenesulfonic acid (BSA). Its application is critical in two domains: (1) Stoichiometric analysis of besylate salt APIs (Active Pharmaceutical Ingredients) like Amlodipine Besylate, and (2) Risk mitigation of Genotoxic Impurities (GTIs) .

In the context of ICH M7 guidelines, trace levels of residual benzenesulfonic acid can react with residual alcohols (methanol, ethanol) during synthesis or storage to form alkyl benzenesulfonates (e.g., methyl benzenesulfonate), which are potent alkylating agents and known mutagens. 13C6-BSA enables the ultra-trace quantification of the acidic precursor, ensuring it remains below the threshold required to prevent ester formation.

Part 1: The Analytical Challenge & The Isotope Solution

1.1 The "Besylate" Risk Factor

Many small molecule drugs are formulated as besylate salts to improve solubility and bioavailability. However, the presence of free benzenesulfonic acid creates a chemical risk.

-

The Reaction:

-

The Danger: The resulting esters (

) are genotoxic. -

The Control Strategy: Rather than only testing for the ester, manufacturers often monitor the residual acid to ensure it is fully consumed or removed, minimizing the kinetic potential for ester generation.

1.2 Why 13C6-BSA? (The Stability Advantage)

For mass spectrometry, an internal standard must mimic the analyte's physicochemical properties (retention time, ionization efficiency) while being mass-resolvable.

| Feature | 13C6-Benzenesulfonic Acid | Deuterated Analogs (e.g., d5-BSA) |

| Mass Shift | +6 Da (Stable) | +5 Da (Variable) |

| Isotopic Stability | High. Carbon-carbon bonds are inert. | Moderate/Low. Deuterium on aromatic rings can undergo H/D exchange in acidic mobile phases. |

| Retention Time | Identical to analyte. | Potential "Deuterium Isotope Effect" (slight shift). |

| Cross-Talk | Negligible. | Risk of back-exchange. |

Expert Insight: In acidic LC mobile phases (common for organic acids), deuterium on the benzene ring can exchange with protons in the solvent, causing the signal of the internal standard to "leak" into the analyte channel or lose mass. 13C-labeling is immune to this exchange , making 13C6-BSA the gold standard for regulatory submissions.

Part 2: Experimental Methodology (LC-MS/MS)

2.1 Instrumentation & Conditions

The analysis typically requires a Triple Quadrupole (QqQ) Mass Spectrometer operating in Negative Electrospray Ionization (ESI-) mode, as sulfonic acids are strong acids (

Table 1: Recommended LC-MS/MS Parameters

| Parameter | Setting / Description |

| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid or 10mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile (ACN) or Methanol |

| Flow Rate | 0.3 – 0.5 mL/min |

| Ionization | ESI Negative Mode ( |

| Source Temp | 350°C - 500°C (Compound is thermally stable) |

2.2 MRM Transitions (Multiple Reaction Monitoring)

To ensure specificity, unique precursor-to-product ion transitions are monitored.

-

Analyte (BSA):

-

Precursor: 157.0 (

) -

Quantifier: 80.0 (

) -

Qualifier: 77.0 (

- Phenyl radical anion)

-

-

Internal Standard (13C6-BSA):

-

Precursor: 163.0 (

) -

Quantifier: 80.0 (

) -

Qualifier: 83.0 (

)

-

Note: While both transitions share the 80.0 fragment, the precursor masses (Q1) are distinct (157 vs 163), ensuring selectivity.

Part 3: Visualizing the Control Strategy

The following diagram illustrates the critical role of 13C6-BSA in the analytical workflow for controlling genotoxic impurities.

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow. The 13C6-BSA co-elutes with the analyte, experiencing the exact same matrix effects, thereby normalizing the signal for accurate quantification.

Part 4: Step-by-Step Analytical Protocol

Phase 1: Standard Preparation

-

Stock Solution (IS): Dissolve 10 mg of Benzenesulfonic acid-13C6 (Sigma/Merck or equivalent) in Water:Methanol (50:50) to achieve 1 mg/mL.

-

Working IS Solution: Dilute Stock to 1 µg/mL in the mobile phase.

-

Calibration Curve: Prepare BSA standards (unlabeled) ranging from 1 ng/mL to 1000 ng/mL. Spike every calibration level with the Working IS Solution (constant concentration, e.g., 50 ng/mL).

Phase 2: Sample Preparation (API Extraction)

-

Weigh 50 mg of the API (e.g., Amlodipine Besylate).

-

Dissolve in 10 mL of diluent (Water:ACN, 80:20).

-

Critical Step: Add 50 µL of Working IS Solution (13C6-BSA) to the sample vial before bringing to volume if possible, or spike an aliquot immediately after dissolution.

-

Vortex for 1 min and Centrifuge at 10,000 rpm for 5 min to remove insoluble excipients (if analyzing drug product).

-

Transfer supernatant to an LC vial.

Phase 3: Analysis & Calculation

-

Inject 5-10 µL into the LC-MS/MS.

-

Integrate peaks for BSA (157->80) and 13C6-BSA (163->80).

-

Calculate Response Ratio:

-

Plot

vs. Concentration of BSA to generate the linear regression (

Part 5: Troubleshooting & Data Interpretation

5.1 Matrix Effects

If the absolute area of the 13C6-BSA in the sample is <50% of its area in the neat standard, ion suppression is occurring.

-

Solution: Because 13C6-BSA is a stable isotope, the ratio should remain unaffected. However, if suppression is too high (

), dilute the sample 1:10 or improve LC separation to move the sulfonic acid away from the solvent front.

5.2 Carryover

Sulfonic acids can be "sticky" in LC systems.

-

Check: Inject a blank after the highest standard.

-

Fix: Use a needle wash containing 50:50 Methanol:Water with 0.5% Ammonia (high pH helps solubilize and remove acidic residues).

References

-

Waters Corporation. (2020). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7371, Benzenesulfonic acid. Retrieved from [Link]

-

International Conference on Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

A Guide to the Isotopic Purity of Benzenesulfonic Acid-13C6: Ensuring Accuracy in Quantitative Bioanalysis

Section 1: The Foundational Role of Benzenesulfonic Acid-13C6 in Modern Drug Development

Benzenesulfonic acid is a versatile organosulfur compound, serving as a catalyst, a surfactant precursor, and a counterion in the formulation of various pharmaceutical drugs, known as besilates.[1][2][3] Its true power in the modern pharmaceutical landscape, however, is realized when it is isotopically labeled. Benzenesulfonic acid-13C6, in which all six carbon atoms of the benzene ring are replaced with the heavy isotope ¹³C, serves as an exemplary internal standard for quantitative bioanalysis.[4][5][6][7]

In disciplines such as pharmacokinetics (PK), drug metabolism (DMPK), and metabolomics, the precise quantification of a drug or its metabolites in complex biological matrices like plasma or urine is paramount. The gold standard for this is liquid chromatography-mass spectrometry (LC-MS). The underlying principle is elegant in its simplicity: a known quantity of the stable isotope-labeled (SIL) internal standard, in this case, Benzenesulfonic acid-13C6, is added to the sample.[5] Because the SIL standard is chemically identical to the unlabeled analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression during the analytical process. The mass spectrometer, however, can easily distinguish between the light (analyte) and heavy (internal standard) versions. By comparing the signal intensity of the analyte to that of the internal standard, a highly accurate and precise concentration can be determined.[8] The entire integrity of this process, from early discovery to late-stage clinical trials, hinges on one critical, and often overlooked, parameter: the isotopic purity of the internal standard.

Section 2: Deconstructing Purity: A Multidimensional Assessment

For a SIL internal standard, "purity" is not a monolithic concept. It must be assessed across two distinct domains: chemical purity and isotopic purity. While both are critical, isotopic purity presents a unique set of challenges and implications for quantitative analysis.

-

Chemical Purity : This refers to the absence of any other chemical entities. For Benzenesulfonic acid-13C6, common chemical impurities can arise from the synthesis process, such as unreacted starting materials or byproducts like diphenyl sulfone.[9][10] These are typically assessed using standard chromatographic techniques (HPLC-UV, LC-MS) and are expected to be minimal (e.g., >98% chemical purity).

-

Isotopic Purity & Enrichment : This is a more nuanced metric.

-

Isotopic Enrichment defines the percentage of the target heavy isotope at the labeled positions. For a compound specified as 99% enriched, each of the six labeled carbon positions contains ¹³C in 99% of the molecules.

-

Isotopic Purity refers to the proportion of the fully labeled molecule (in this case, the M+6 isotopologue, where all six carbons are ¹³C) relative to all other isotopic variants (isotopologues). This includes the unlabeled analyte (M+0) and partially labeled intermediates (M+1 through M+5). It is the presence of the M+0 species, the unlabeled analyte, within the SIL standard that poses the most significant threat to quantitative accuracy.[8]

-

Section 3: The Corrosive Effect of Impurity on Data Integrity

The core directive of using a SIL internal standard is to provide a reliable reference against which the analyte is measured. When the standard itself is contaminated with the analyte, a critical measurement bias is introduced.

The causality is direct and unforgiving: any unlabeled benzenesulfonic acid (M+0) present as an isotopic impurity in the Benzenesulfonic acid-13C6 internal standard will contribute to the signal intensity of the actual analyte being measured. This artificially inflates the analyte's apparent concentration. This issue is most acute at the lower end of the calibration curve, particularly at the Lower Limit of Quantitation (LLOQ), where the low concentration of the analyte is most susceptible to this additive interference. An internal standard with just 1% of an M+0 impurity could render the LLOQ unreliable, potentially leading to incorrect PK parameters and flawed decisions in a drug development program.

Caption: Logical flow demonstrating how M+0 impurity leads to quantification error.

Section 4: Gold-Standard Methodologies for Purity Verification

A robust characterization of Benzenesulfonic acid-13C6 requires a multi-pronged analytical approach. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the two pillars of this validation, each providing complementary and essential information.

Mass Spectrometry (MS): The Quantitative Workhorse

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is the definitive tool for quantifying the distribution of isotopologues.[11][12][13] Its ability to resolve minute mass differences allows for the clear separation and measurement of each isotopic species from M+0 to M+6.

This protocol is designed to be self-validating by first establishing a baseline using the natural, unlabeled material.

-

Linearity and Baseline Establishment :

-

Prepare a dilution series of a certified, unlabeled Benzenesulfonic acid reference standard.

-

Inject each concentration into the LC-HRMS system to confirm the instrument's linear response.

-

From a mid-range concentration, acquire a high-resolution mass spectrum of the unlabeled standard. This establishes the natural isotopic distribution of carbon, sulfur, and oxygen, providing the precise measured relative abundance of the M+1 and M+2 peaks resulting from natural ¹³C and ³⁴S.[14]

-

-

Analysis of the Labeled Standard :

-

Prepare the Benzenesulfonic acid-13C6 sample in a suitable solvent at a concentration that provides strong signal intensity without causing detector saturation.

-

Inject the sample into the LC-HRMS system using the same method as the unlabeled standard.

-

-

Data Extraction and Correction :

-

Extract the ion chromatograms for the unlabeled species (M+0) and all relevant labeled isotopologues (M+1 through M+6) from the Benzenesulfonic acid-13C6 analysis.

-

Integrate the peak areas for each extracted ion chromatogram.

-

Crucial Correction Step : The measured intensities of the labeled isotopologues must be corrected by subtracting the contribution from the natural isotopic abundance of the lower isotopologues. A unified equation can be used for this correction.[11] For instance, the true M+6 signal is the measured M+6 signal minus the natural abundance contribution from the M+5 species.

-

-

Calculation of Isotopic Purity :

-

After correction, sum the peak areas of all isotopologues (M+0 to M+6).

-

The isotopic purity is the percentage of the corrected M+6 peak area relative to this total sum.

-

The critical M+0 impurity level is the percentage of the corrected M+0 peak area relative to the corrected M+6 peak area.

-

Caption: Experimental workflow for LC-MS based isotopic purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter

While MS excels at quantifying isotopologue distribution, ¹³C NMR spectroscopy provides orthogonal confirmation of isotopic enrichment and, critically, the location of the labels.[15][16][17] In a ¹³C NMR spectrum, the signal intensity is directly proportional to the number of ¹³C nuclei, offering a direct way to measure enrichment.[16][18]

-

Sample Preparation : Dissolve a precisely weighed amount of Benzenesulfonic acid-13C6 and a certified quantitative internal standard (with a known concentration and a signal in a clear region of the spectrum) in a suitable deuterated solvent.

-

Spectrum Acquisition : Acquire the ¹³C NMR spectrum using parameters that ensure accurate quantification. This is critical and involves:

-

A long relaxation delay (D1), typically 5-7 times the longest T1 relaxation time of the nuclei of interest, to allow for full magnetization recovery between scans.

-

Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to non-quantitative signal enhancements.

-

-

Data Analysis :

-

Integrate the signals corresponding to the aromatic carbons of Benzenesulfonic acid-13C6.

-

Integrate the signal of the quantitative internal standard.

-

By comparing the integrals and accounting for the number of carbons each signal represents and the molar amounts, the isotopic enrichment can be calculated. Any signal at the chemical shift corresponding to natural abundance benzenesulfonic acid would indicate a significant impurity. Due to the low natural abundance of ¹³C (1.1%), such signals are often undetectable if the enrichment is high.[19]

-

| Parameter | High-Resolution Mass Spectrometry (HRMS) | Quantitative ¹³C NMR (qNMR) |

| Primary Measurement | Relative abundance of all isotopologues (M+0 to M+6) | Absolute ¹³C enrichment |

| Key Strength | Unmatched sensitivity for detecting low-level isotopic impurities (especially M+0).[13] | Confirms label position; not susceptible to ionization differences between isotopologues.[20] |

| Key Weakness | Requires careful correction for natural isotopic contributions.[11] | Lower sensitivity than MS; may not detect very low-level impurities.[19] |

| Role in Validation | Quantitative. The definitive tool for measuring isotopic purity and M+0 content. | Confirmatory. Provides an orthogonal confirmation of enrichment and structural integrity. |

| Table 1: Comparison of Primary Analytical Techniques for Purity Assessment. |

Section 5: Practical Purity Requirements for Drug Development

The required isotopic purity of Benzenesulfonic acid-13C6 is dictated by its intended application. The stringency increases as a drug candidate progresses from discovery through preclinical and into clinical development.

| Application Stage | Isotopic Enrichment | Unlabeled (M+0) Content | Chemical Purity | Rationale |

| Early Discovery / In-vitro | > 98% | < 1.0% | > 95% | Used for relative quantification where a higher tolerance for variability is acceptable. |

| Preclinical / Regulated Bioanalysis | > 99% | < 0.5% | > 98% | Essential for accurate PK/TK parameter determination. The M+0 content must not interfere with the assay's LLOQ.[8] |

| Clinical Trials / Primary Standard | > 99.5% | < 0.1% (or undetectable) | > 99% | Highest level of accuracy required for human studies and regulatory submissions. The internal standard must be impeccably characterized. |

| Table 2: Typical Isotopic and Chemical Purity Specifications for Benzenesulfonic Acid-13C6. |

Section 6: Conclusion: Upholding Data Integrity Through Purity

In the exacting field of drug development, the quality of analytical data is non-negotiable. Benzenesulfonic acid-13C6 is a powerful tool, but its utility is directly governed by its purity. A comprehensive characterization, leveraging the quantitative power of HRMS and the structural certainty of qNMR, is not merely a quality control exercise; it is a fundamental requirement for ensuring the integrity, reproducibility, and validity of bioanalytical data. For researchers and drug development professionals, demanding and verifying the highest standards of isotopic purity is a critical step in making sound, data-driven decisions that ultimately impact patient safety and therapeutic efficacy.

References

-

Stupp, S. I., et al. (2013). An overview of methods using 13C for improved compound identification in metabolomics and natural products. PMC. [Link]

-

Meana-Paneda, R., et al. (2014). Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. Journal of Mass Spectrometry. [Link]

-

Alonso, A. P., et al. (2010). Quantification of 13 C Enrichments and Isotopomer Abundances for Metabolic Flux Analysis Using 1D NMR Spectroscopy. Springer Nature. [Link]

-

ResearchGate. (2020). Stable Labeled Isotopes as Internal Standards: A Critical Review. ResearchGate. [Link]

-

Chahrour, O., et al. (2014). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzenesulfonic Acid. PubChem. [Link]

-

Wikipedia. (n.d.). Benzenesulfonic acid. Wikipedia. [Link]

-

Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Standards For Mass Spectrometry. Chemie Brunschwig. [Link]

-

Kellner, S., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PMC. [Link]

-

Zhang, L., et al. (2017). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. PMC. [Link]

- Google Patents. (n.d.). Method for preparing benzenesulfonic acid.

-

ResearchGate. (2014). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. ResearchGate. [Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [Link]

-

Maher, A. D., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. ACS Publications. [Link]

-

Isotope Labeling Technology. (n.d.). High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology. Isotope Labeling Technology. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Isotopic Purity Using LC-MS. ResolveMass. [Link]

-

Bisley International. (n.d.). A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. Bisley International. [Link]

-

Alsachim. (n.d.). Isotope-labeled Pharmaceutical Standards. Alsachim. [Link]

-

ResearchGate. (2018). Preparation, Characterization and Catalytic Activity of Alkyl Benzene Sulfonic Acid Carbon-Based Acid Catalyst. ResearchGate. [Link]

-

Gygi, S. P., et al. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature Biotechnology. [Link]

-

Frontiers. (2021). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers. [Link]

-

PubMed. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed. [Link]

-

American Chemical Society. (2023). Benzenesulfonic acid. American Chemical Society. [Link]

-

MacCoss, M. J., et al. (2005). The Impact of Peptide Abundance and Dynamic Range on Stable-Isotope-Based Quantitative Proteomic Analyses. PMC. [Link]

-

PrepChem.com. (n.d.). Synthesis of benzene sulfonic acid. PrepChem.com. [Link]

-

PubMed. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [Link]

-

American Laboratory. (2013). Improving Quantitative Accuracy and Precision of Isobaric Labeling Strategies for Quantitative Proteomics Using Multistage (MS3) Mass Spectrometry. American Laboratory. [Link]

-

Soil Health. (n.d.). 13C NMR Spectroscopy for Chemical Characterization of Soil Organic Matter. Soil Health. [Link]

-

RSC Publishing. (2011). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. RSC Publishing. [Link]

-

Frontiers. (2023). Absolute quantification of tumor necrosis factor-alpha by isotope dilution mass spectrometry. Frontiers. [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). 13C Labeled Compounds. Isotope Science. [Link]

Sources

- 1. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]

- 3. acs.org [acs.org]

- 4. researchgate.net [researchgate.net]

- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 6. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. CN101723858B - Method for preparing benzenesulfonic acid - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. almacgroup.com [almacgroup.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of 13C Enrichments and Isotopomer Abundances for Metabolic Flux Analysis Using 1D NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 16. Frontiers | 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages [frontiersin.org]

- 17. 13C NMR Spectroscopy for Chemical Characterization of Soil Organic Matter • Climate Change Academy [climatechange.academy]

- 18. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Benzenesulfonic acid-13C6 CAS number and identifiers

The following technical guide provides an in-depth analysis of Benzenesulfonic Acid-13C6, designed for researchers and drug development professionals.

Identifiers, Synthesis, and Analytical Applications in Genotoxic Impurity Monitoring

Chemical Identity & Specifications

Benzenesulfonic Acid-13C6 is a stable isotope-labeled analog of benzenesulfonic acid where all six carbon atoms in the benzene ring are replaced with Carbon-13. It is primarily utilized as an Internal Standard (IS) in the quantitative analysis of benzenesulfonate esters (besylates), which are potential genotoxic impurities (PGIs) in pharmaceutical drug substances.

Core Identifiers

| Parameter | Specification |

| Chemical Name | Benzenesulfonic Acid-13C6 |

| Synonyms | Besylic acid-13C6; Phenylsulfonic acid-13C6 |

| CAS Number (Acid) | Not Formally Assigned (Refer to Unlabeled CAS: 98-11-3) |

| CAS Number (Na Salt) | Not Formally Assigned (Refer to Unlabeled CAS: 515-42-4) |

| Molecular Formula | 13C6H6O3S |

| Molecular Weight | 164.13 g/mol (vs. 158.18 g/mol for unlabeled) |

| Isotopic Purity | Typically ≥ 99 atom % 13C |

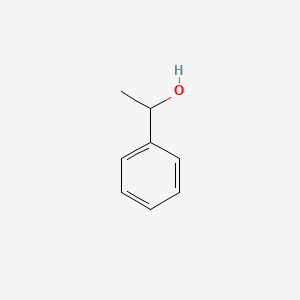

| Chemical Structure | A benzene ring (fully 13C labeled) bonded to a sulfonic acid group (-SO3H).[1][2][3][4][5][6][7][8][9][10][11] |

Note on CAS Numbers: Stable isotope-labeled compounds often lack unique CAS registry numbers in public databases. In regulatory documentation, it is standard practice to cite the CAS of the unlabeled parent compound (98-11-3) with the explicit specification "13C6-labeled".

Physical Properties[2][3]

-

Appearance: Deliquescent crystalline solid or syrup (Acid form); White powder (Sodium salt).

-

Solubility: Highly soluble in water and polar organic solvents (Methanol, Acetonitrile).

-

Stability: Hygroscopic.[2] The sodium salt form (Sodium Benzenesulfonate-13C6) is significantly more stable and easier to handle than the free acid.

Synthesis & Isotopic Enrichment

The synthesis of Benzenesulfonic Acid-13C6 follows a classic electrophilic aromatic substitution pathway, utilizing Benzene-13C6 as the starting material. This ensures the isotopic label is located on the aromatic ring, which is stable against metabolic or fragmentation loss during standard LC-MS/MS analysis.

Synthesis Workflow

-

Starting Material: Benzene-13C6 (CAS 1076-43-3), typically produced via cyclotrimerization of Acetylene-13C2.

-

Sulfonation: The labeled benzene is treated with fuming sulfuric acid (oleum) or chlorosulfonic acid.

-

Isolation: The product is often isolated as the sodium salt to prevent deliquescence.

Figure 1: Synthetic pathway for the production of Benzenesulfonic Acid-13C6 and its sodium salt.

Analytical Application: Genotoxic Impurity Monitoring

The primary application of Benzenesulfonic Acid-13C6 is as an Internal Standard (IS) in the quantification of alkyl benzenesulfonates (methyl besylate, ethyl besylate) in Active Pharmaceutical Ingredients (APIs).

The Scientific Necessity

Many drugs are formulated as besylate salts (e.g., Amlodipine Besylate, Cisatracurium Besylate) to improve solubility. If these drugs are synthesized or crystallized using alcohols (methanol, ethanol), there is a risk of forming alkyl besylates.[12] These esters are potent alkylating agents and are classified as Genotoxic Impurities (GIs) .

-

Regulatory Limit: ICH M7 guidelines typically require quantification at ppm or ppb levels (e.g., TTC of 1.5 µ g/day ).

-

Matrix Effects: API matrices often cause significant ion suppression in LC-MS. An isotopically labeled IS (13C6) co-elutes with the analyte and experiences the exact same matrix effects, providing the only reliable method for accurate quantification.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify Methyl Benzenesulfonate and Ethyl Benzenesulfonate in an API matrix.

1. Sample Preparation

-

Stock Solution: Dissolve Benzenesulfonic Acid-13C6 (or Na salt) in Methanol/Water (50:50) to 10 µg/mL.

-

API Extraction: Dissolve API in water. Add IS spike. Perform Liquid-Liquid Extraction (LLE) using Methylene Chloride or n-Hexane to extract the esters.

-

Note: The sulfonic acid IS is ionic and stays in the water layer, while esters move to organic? Correction: For acid quantification, we analyze the acid directly. For ester quantification, we often hydrolyze or analyze the ester directly.

-

Refined Protocol for Esters: If the target is the ester, the IS should ideally be the ester (e.g., Methyl Benzenesulfonate-d3). However, Benzenesulfonic acid-13C6 is often used to monitor the residual acid or as a surrogate if the acid is the target of interest (e.g., in cleaning validation).

-

Protocol for Residual Acid Analysis:

-

Dissolve sample in Mobile Phase A.

-

Spike with Benzenesulfonic Acid-13C6 IS.

-

Centrifuge/Filter (0.22 µm).

-

Inject.[1]

-

-

2. LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (or Ammonium Acetate for negative mode).

-

B: Acetonitrile.

-

-

Ionization: Electrospray Ionization (ESI), Negative Mode (ESI-). Sulfonic acids ionize strongly in negative mode.

3. MRM Transitions (Negative Mode)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Loss/Fragment |

| Benzenesulfonic Acid (Unlabeled) | 157.0 [M-H]⁻ | 80.0 | [SO3]⁻ |

| 157.0 | 77.0 | [C6H5]⁻ (Phenyl) | |

| Benzenesulfonic Acid-13C6 (IS) | 163.0 [M-H]⁻ | 80.0 | [SO3]⁻ (Unlabeled sulfur/oxygen) |

| 163.0 | 83.0 | [13C6H5]⁻ (Labeled Phenyl) |

Critical Insight: The transition 163.0 -> 80.0 retains the unlabeled sulfonate group, while 163.0 -> 83.0 tracks the labeled ring. The 163 -> 83 transition is more specific and less prone to background sulfur interference.

Figure 2: Analytical workflow for the quantification of benzenesulfonic acid impurities using 13C6 internal standardization.

Handling & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Nitrogen/Argon). The acid form is highly hygroscopic; the sodium salt is preferred for long-term storage.

-

Safety: Corrosive. Causes severe skin burns and eye damage (H314). Wear nitrile gloves, safety goggles, and a lab coat.

-

Solution Stability: Stock solutions in methanol are generally stable for 1 month at -20°C. Aqueous solutions should be prepared fresh or verified before use due to potential bacterial growth or precipitation.

References

-

Sigma-Aldrich. Benzenesulfonic acid (Unlabeled) Product Specification & MSDS. CAS 98-11-3. Link

-

Toronto Research Chemicals (TRC). Sodium Benzenesulfonate (Unlabeled) Product Data. CAS 515-42-4. Link

-

European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. (2017). Link

-

Waters Corporation. Analysis of Benzenesulfonic Acid and p-Toluenesulfonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Application Note. Link

-

C/D/N Isotopes. General Synthesis of Labeled Aromatic Sulfonic Acids. (Reference for sulfonation methodology). Link

Sources

- 1. usbio.net [usbio.net]

- 2. Sodium Benzenesulfonate | 515-42-4 | TCI AMERICA [tcichemicals.com]

- 3. 95245-30-0 CAS Manufactory [chemicalbook.com]

- 4. 95245-30-0_CAS号:95245-30-0_5-[2-amino-3-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropoxy]-6-(hydroxymethyl)oxane-2,3,4-triol,hydrochloride - 化源网 [chemsrc.com]

- 5. 2-Perfluorohexyl-[1,2-13C2]-Ethanol | LGC Standards [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 6. clinivex.com [clinivex.com]

- 7. 2-Amino-1-hydroxyethane-1,1-diphosphonic Acid [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 8. N,N-Dimethylperfluoro-1-octanesulfonamide [lgcstandards.com]

- 9. CAS 95245-30-0: D-Mannose, 4,4′-O-(2-amino-1,3-propanediyl… [cymitquimica.com]

- 10. Sodium Perfluoro-1-octanesulfonate | LGC Standards [lgcstandards.com]

- 11. Oxaliplatin Related Substance B Dinitrate for purity RS [lgcstandards.com]

- 12. researchgate.net [researchgate.net]

The Tale of Two Tracers: A Senior Application Scientist's Guide to Deuterated versus ¹³C-Labeled Benzenesulfonic Acid

For the Researcher, Scientist, and Drug Development Professional

In the intricate world of chemical and pharmaceutical research, the ability to trace the journey of a molecule is paramount. Isotopic labeling, the practice of strategically replacing an atom within a molecule with one of its isotopes, provides a powerful lens through which to observe reaction mechanisms, metabolic pathways, and the fate of xenobiotics.[1] Benzenesulfonic acid, a cornerstone of organic synthesis and a key intermediate in the pharmaceutical industry, is no exception.[2][3] The choice of isotopic label, however, is not arbitrary. This guide delves into the nuanced yet critical differences between two common stable isotopes used to label benzenesulfonic acid: deuterium (²H) and carbon-13 (¹³C). As we shall see, the selection of the isotopic tracer is not merely a technical detail but a strategic decision that profoundly influences experimental design, analytical methodology, and the ultimate interpretation of results.

Section 1: The Core Distinction: A Perturbing versus a Non-Perturbing Label

The fundamental difference between deuteration and ¹³C-labeling lies in the degree to which the isotope perturbs the physicochemical properties of the parent molecule.

Deuterium (²H): The "Heavy" Hydrogen

Deuterium, with a neutron in addition to a proton in its nucleus, has approximately twice the mass of protium (¹H). This significant mass difference leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle distinction has profound consequences, most notably the kinetic isotope effect (KIE) . In reactions where a C-H bond is broken in the rate-determining step, the stronger C-D bond will react more slowly. This makes deuterated compounds invaluable tools for elucidating reaction mechanisms.[1] However, this perturbation also means that a deuterated molecule is not a perfect chemical mimic of its unlabeled counterpart. In some biological systems, this difference in reaction rate can alter metabolic pathways or clearance rates.

Carbon-13 (¹³C): The "Silent" Tracer

Carbon-13, with an extra neutron compared to the more abundant ¹²C, results in a mere ~8% increase in the mass of the carbon atom. This modest change has a negligible effect on the bond energies and vibrational frequencies within the molecule. Consequently, ¹³C-labeled compounds exhibit a minimal KIE and are considered to be true "non-perturbing" tracers.[4] Their chemical and biological behavior is virtually identical to that of the unlabeled molecule, making them ideal for metabolic flux analysis and as internal standards in quantitative mass spectrometry.[4][5][6]

The following table summarizes the key physicochemical differences:

| Property | Deuterated Benzenesulfonic Acid | ¹³C-Labeled Benzenesulfonic Acid | Unlabeled Benzenesulfonic Acid |

| Molar Mass | Increased by ~1 g/mol per D atom | Increased by ~1 g/mol per ¹³C atom | ~158.18 g/mol [7][8] |

| Vibrational Frequency (C-isotope bond) | Significantly lower than C-H | Marginally lower than ¹²C-C | Standard C-H and ¹²C-C frequencies |

| Kinetic Isotope Effect (KIE) | Potentially significant | Generally negligible | Not applicable |

| Chemical/Biological Equivalence | May exhibit altered reactivity/metabolism | Considered chemically and biologically identical | Baseline |

Section 2: Strategic Selection of the Isotopic Label: Causality in Experimental Design

The choice between a deuterated and a ¹³C-labeled benzenesulfonic acid is dictated by the specific scientific question being addressed. The following decision-making framework illustrates the causality behind this selection.

Figure 1: Decision-making workflow for selecting the appropriate isotopic label for benzenesulfonic acid based on the research objective.

When to Choose Deuterated Benzenesulfonic Acid: Probing Reaction Mechanisms

The primary application of deuterated benzenesulfonic acid is in the study of reaction mechanisms.[9] By strategically placing deuterium atoms on the benzene ring, researchers can determine if the C-H bonds at those positions are involved in the rate-limiting step of a reaction. A slower reaction rate for the deuterated analogue compared to the unlabeled compound provides strong evidence for C-H bond cleavage in the transition state.

Example Application: Elucidating Electrophilic Aromatic Substitution Mechanisms

Consider the desulfonation of benzenesulfonic acid, a reversible reaction that can occur under strongly acidic conditions.[10] To investigate the mechanism, one could compare the rate of desulfonation of unlabeled benzenesulfonic acid with that of benzenesulfonic acid-d₅. If the reaction proceeds via a Wheland-type intermediate where the protonation of the ring is the rate-determining step, a primary kinetic isotope effect would be observed.

When to Choose ¹³C-Labeled Benzenesulfonic Acid: Quantitative and Metabolic Studies

For applications demanding precise quantification and the tracking of metabolic pathways without altering the system's kinetics, ¹³C-labeled benzenesulfonic acid is the superior choice.

Metabolic Flux Analysis

In drug development, understanding the metabolic fate of a compound is crucial. By administering ¹³C-labeled benzenesulfonic acid (or a drug candidate containing this moiety) to a biological system, researchers can trace the incorporation of the ¹³C atoms into various metabolites.[4] Mass spectrometry can then be used to identify and quantify these labeled metabolites, providing a detailed map of the metabolic network.[5][11]

Internal Standards for Quantitative Mass Spectrometry

The gold standard for quantitative analysis by mass spectrometry is the use of a stable isotope-labeled internal standard. A known amount of ¹³C-labeled benzenesulfonic acid is spiked into a sample containing the unlabeled analyte. Because the labeled and unlabeled compounds have virtually identical chromatographic retention times and ionization efficiencies, any sample loss or matrix effects during sample preparation and analysis will affect both compounds equally. The ratio of the mass spectrometric signals of the analyte to the internal standard allows for highly accurate and precise quantification.

Section 3: Synthesis and Characterization: A Practical Overview

The synthesis of isotopically labeled benzenesulfonic acid requires specialized starting materials and techniques.

Synthesis of Deuterated Benzenesulfonic Acid

A common route to deuterated aromatic compounds is through hydrogen-deuterium (H/D) exchange reactions.[12] Benzene can be deuterated using deuterated water (D₂O) under hydrothermal conditions or with a catalyst.[12][13][14] The resulting deuterated benzene can then be sulfonated using fuming sulfuric acid (oleum) in a reaction analogous to the synthesis of unlabeled benzenesulfonic acid.[7]

Illustrative Synthetic Protocol (General):

-

Deuteration of Benzene: Benzene is heated with D₂O in the presence of a platinum or palladium catalyst in a sealed vessel.[13] The reaction progress is monitored by NMR or mass spectrometry to achieve the desired level of deuteration.

-

Sulfonation: The deuterated benzene is then reacted with fuming sulfuric acid. The reaction mixture is heated to drive the sulfonation to completion.

-

Work-up and Purification: The reaction mixture is carefully quenched with water, and the deuterated benzenesulfonic acid is isolated, often as a salt, and purified by recrystallization.

Synthesis of ¹³C-Labeled Benzenesulfonic Acid

The synthesis of ¹³C-labeled benzenesulfonic acid typically starts with a commercially available ¹³C-labeled benzene. The sulfonation reaction then proceeds as with the unlabeled starting material.

Illustrative Synthetic Protocol (General):

-

Procurement of Starting Material: ¹³C₆-benzene is obtained from a specialized supplier of isotopically labeled compounds.

-

Sulfonation: ¹³C₆-benzene is reacted with fuming sulfuric acid under controlled temperature conditions.

-

Isolation and Purification: The resulting ¹³C-labeled benzenesulfonic acid is worked up and purified in a manner similar to the unlabeled compound.

Analytical Characterization

The primary techniques for characterizing isotopically labeled compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In deuterated benzenesulfonic acid, the signals corresponding to the positions of deuterium will be absent or significantly diminished.

-

²H NMR: This technique can be used to directly observe the deuterium signals and confirm their location.

-

¹³C NMR: For ¹³C-labeled benzenesulfonic acid, the ¹³C signals will be significantly enhanced, and ¹³C-¹³C coupling can be observed if multiple adjacent carbons are labeled.[15]

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the mass increase corresponding to the incorporation of the isotopic labels.[1] High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition and the number of incorporated isotopes.

Figure 2: A generalized workflow for the synthesis and characterization of isotopically labeled benzenesulfonic acid.

Section 4: Applications in Drug Development

Benzenesulfonic acid and its derivatives are prevalent in the pharmaceutical industry, serving as intermediates, catalysts, and counterions in drug formulations.[2][3][7] The use of isotopically labeled versions is critical at various stages of drug development.

Mechanistic Studies of Drug Metabolism

Deuterated analogues of drug candidates are often synthesized to investigate their metabolic stability. If a particular C-H bond is a primary site of metabolic oxidation by cytochrome P450 enzymes, replacing that hydrogen with deuterium can slow down the metabolism, a phenomenon known as the "deuterium metabolic switching." This can be a strategy to improve the pharmacokinetic profile of a drug.

ADME Studies

¹³C-labeled drug candidates are indispensable for Absorption, Distribution, Metabolism, and Excretion (ADME) studies. These non-radioactive tracers allow for the quantification of the drug and its metabolites in various biological matrices, providing a comprehensive picture of the drug's fate in the body.

Environmental Fate Studies

The environmental impact of pharmaceuticals is a growing concern. Isotopically labeled compounds, including those with a benzenesulfonic acid moiety, are used to study their degradation and persistence in the environment.[16][17][18]

Conclusion

The choice between deuterated and ¹³C-labeled benzenesulfonic acid is a critical decision that hinges on the specific research question. Deuterated analogues, with their potential for a significant kinetic isotope effect, are the tools of choice for elucidating reaction mechanisms. In contrast, ¹³C-labeled compounds serve as non-perturbing tracers, making them ideal for quantitative studies, metabolic flux analysis, and as internal standards. A thorough understanding of the fundamental differences between these isotopic labels empowers researchers to design more insightful experiments and to interpret their results with greater confidence, ultimately accelerating the pace of scientific discovery and drug development.

References

- CN113979822A - A kind of preparation method of deuterated benzene compound - Google P

- CN118955232A - A method for synthesizing deuterated aromatic compounds - Google P

-

Synthesis of Deuterated Benzene for a Circular Deuterium Economy - UWSpace - University of Waterloo. (URL: [Link])

-

Benzenesulfonic acid - American Chemical Society. (URL: [Link])

-

Cas 98-11-3,Benzenesulfonic acid | lookchem. (URL: [Link])

-

¹³C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed. (URL: [Link])

-

Benzenesulfonic Acid in Pharmaceuticals: A Vital Intermediate for Drug Synthesis. (URL: [Link])

-

An overview of methods using ¹³C for improved compound identification in metabolomics and natural products - Frontiers. (URL: [Link])

-

Isotopic labeling - Wikipedia. (URL: [Link])

-

Benzenesulfonic Acid | C6H6O3S | CID 7371 - PubChem - NIH. (URL: [Link])

-

Kinetics of the desulfonation of benzenesulfonic acid and the toluenesulfonic acids in aqueous sulfuric acid - ResearchGate. (URL: [Link])

-

Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS - Waters Corporation. (URL: [Link])

-

Non–Noble–Metal POM@MOF for Enhancing the Visible Photoinduced Baeyer–Villiger Oxidation Reactions. (URL: [Link])

-

The Journal of Organic Chemistry Ahead of Print - ACS Publications. (URL: [Link])

-

Benzenesulfonic acid - Wikipedia. (URL: [Link])

-

Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. - Substance Details - SRS | US EPA. (URL: [Link])

-

Isotope Tracers To Study the Environmental Fate and Bioaccumulation of Metal-Containing Engineered Nanoparticles: Techniques and Applications - PubMed. (URL: [Link])

-

Isotopic labelings for mechanistic studies - PubMed. (URL: [Link])

-

Isotope Tracers To Study the Environmental Fate and Bioaccumulation of Metal-Containing Engineered Nanoparticles: Techniques and Applications | Chemical Reviews - ACS Publications. (URL: [Link])

-

Mechanism studies a, Isotopic labelling experiment with the... - ResearchGate. (URL: [Link])

-

XXII. SYNTHESIS OF SOME DEUTERATED BENZENE DERIVATIVES - Canadian Science Publishing. (URL: [Link])

-

¹³C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research | Analytical Chemistry - ACS Publications. (URL: [Link])

-

Environmental Fate Studies: Radiolabeled vs Non-Radiolabeled - Inside Battelle Blog. (URL: [Link])

-

Synthesis and evaluation of benzenesulfonic acid derivatives as human neutrophil elastase (hNE) inhibitors - PMC. (URL: [Link])

-

Isotopic labelling in the study of organic and organometallic mechanism and structure: an account - University of East Anglia. (URL: [Link])

-

Analyzing Mass Spectrometry Imaging Data of ¹³C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC - PubMed Central. (URL: [Link])

-

Isotopic labeling of nanoparticles for the evaluation of their environmental fate in mesocosm experiments - PubMed. (URL: [Link])

-

Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC. (URL: [Link])

-

Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC. (URL: [Link])

-

#85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology - YouTube. (URL: [Link])

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]

- 4. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 7. acs.org [acs.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 13. CN113979822A - A kind of preparation method of deuterated benzene compound - Google Patents [patents.google.com]

- 14. CN118955232A - A method for synthesizing deuterated aromatic compounds - Google Patents [patents.google.com]

- 15. Benzenesulfonic Acid | C6H6O3S | CID 7371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. inside.battelle.org [inside.battelle.org]

- 18. Isotopic labeling of nanoparticles for the evaluation of their environmental fate in mesocosm experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability of Carbon-13 Labeled Benzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isotopically Labeled Compounds

In the landscape of modern pharmaceutical development and metabolic research, stable isotope-labeled (SIL) compounds are indispensable tools.[1] Carbon-13 (¹³C), a non-radioactive, stable isotope of carbon, allows for the precise tracking of molecules in complex biological systems.[2][3] When incorporated into a compound like benzenesulfonic acid, the ¹³C label provides a powerful means to elucidate metabolic pathways, quantify drug absorption, distribution, metabolism, and excretion (ADME), and understand drug-receptor interactions.[4][5] The chemical identity of the ¹³C-labeled molecule is virtually identical to its unlabeled counterpart, yet it is distinguishable by mass spectrometry, making it an invaluable tracer.[1][6] This guide provides a comprehensive technical overview of the stability of carbon-13 labeled benzenesulfonic acid, a crucial consideration for its effective application in research and development.

Section 1: Fundamental Stability of Carbon-13 and Benzenesulfonic Acid

Isotopic Stability of Carbon-13

Carbon-13 is a naturally occurring stable isotope of carbon, meaning it does not undergo radioactive decay.[2] The nucleus of a ¹³C atom contains six protons and seven neutrons.[] This additional neutron imparts a greater atomic weight compared to the more abundant ¹²C isotope but does not alter the electronic structure.[] Consequently, ¹³C-labeled compounds exhibit nearly identical chemical reactivity to their unlabeled analogues.[1] The carbon-carbon and carbon-hydrogen bonds involving ¹³C are slightly stronger than those with ¹²C, which can lead to minor differences in reaction rates, an effect known as the kinetic isotope effect.[] However, for the purposes of most drug metabolism and pharmacokinetic studies, this effect is negligible, and the ¹³C label is considered permanent and does not exchange under physiological conditions.[8]

Chemical Stability of the Benzenesulfonic Acid Moiety

Benzenesulfonic acid is the simplest aromatic sulfonic acid and is a strong acid with a pKa of -2.8, meaning it is almost fully dissociated in water.[9][10] It is a white, deliquescent crystalline solid that is highly soluble in water and ethanol but insoluble in nonpolar solvents like diethyl ether.[9][11] The stability of the benzenesulfonic acid molecule is influenced by several factors:

-

Thermal Stress: Benzenesulfonic acid and its derivatives can undergo desulfonation when heated in water at temperatures approaching 200°C.[9] This process reverts the molecule back to benzene and sulfuric acid.[9]

-

pH: As a strong acid, benzenesulfonic acid is stable across a wide pH range. However, under strongly basic conditions and high temperatures, the alkali metal salt of benzenesulfonic acid can be converted to a phenoxide salt in a process known as alkaline fusion.[9]

-

Oxidative Stress: While the benzene ring has a degree of stability, strong oxidizing agents can lead to degradation, potentially yielding intermediates such as sulfonic acid derivatives, benzoic acid, and eventually smaller molecules like acetic acid, carbon dioxide, and water.[12]

-

Photostability: Exposure to sunlight can cause benzenesulfonic acid to darken, indicating some degree of photodegradation.[13] Therefore, it should be stored in the dark.[13]

Section 2: Synthesis and Purification Considerations for Stability

The stability of ¹³C-labeled benzenesulfonic acid is intrinsically linked to its purity. The synthesis and purification processes are critical for removing impurities that could catalyze degradation.

Synthesis of ¹³C-Labeled Benzenesulfonic Acid

The synthesis of ¹³C-labeled benzenesulfonic acid typically involves the sulfonation of ¹³C-labeled benzene. A common method is the reaction of benzene with fuming sulfuric acid.[14] Controlling the reaction conditions is crucial to minimize the formation of byproducts, such as diphenyl sulfone.[15]

Purification Protocols

Purification is essential to remove unreacted starting materials, byproducts, and residual catalysts. A common purification method involves the following steps:

-

Neutralization and Salt Formation: The crude benzenesulfonic acid is dissolved in water and neutralized with a base, such as barium carbonate, to form the corresponding salt.[13]

-

Filtration: The insoluble barium benzenesulfonate is filtered and collected.[13]

-

Acidification: The purified salt is then treated with a strong acid, like sulfuric acid, to regenerate the free benzenesulfonic acid.[13]

-

Removal of Insoluble Salts: The insoluble barium sulfate is removed by filtration.[13]

-

Evaporation and Crystallization: The filtrate containing the pure benzenesulfonic acid is concentrated under vacuum to induce crystallization.[13]

Section 3: Recommended Storage and Handling Protocols

Proper storage and handling are paramount to maintaining the stability and integrity of ¹³C-labeled benzenesulfonic acid.

Storage Conditions

To ensure long-term stability, ¹³C-labeled benzenesulfonic acid should be stored under the following conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Store below +30°C[16] | Prevents thermal degradation and potential desulfonation at elevated temperatures. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Benzenesulfonic acid is hygroscopic and can absorb moisture from the air, which may affect its physical state and concentration.[11] |

| Light | Store in a dark place or in an amber vial. | Protects the compound from photolytic degradation, which can cause it to darken.[13] |

| Container | Use corrosion-resistant containers such as glass or high-density polyethylene (HDPE).[17] | Benzenesulfonic acid is corrosive, and improper containers can lead to contamination and degradation.[16][17] |

Handling Procedures

When handling ¹³C-labeled benzenesulfonic acid, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. Benzenesulfonic acid can cause severe skin burns and eye damage.[16]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Avoid Incompatibilities: Keep away from strong bases, oxidizing agents, and reducing agents to prevent violent reactions.[18]

-

Dissolution: When preparing aqueous solutions, add the acid to water slowly and with stirring, as the dissolution process is exothermic.[17]

Section 4: Assessing the Stability of ¹³C-Labeled Benzenesulfonic Acid

A comprehensive stability testing program is essential to establish the shelf-life and identify potential degradation products of ¹³C-labeled benzenesulfonic acid.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment.[19] It involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation pathways.[20]

Experimental Protocol for Forced Degradation:

-

Sample Preparation: Prepare solutions of ¹³C-labeled benzenesulfonic acid in appropriate solvents (e.g., water, methanol). A concentration of 1 mg/mL is often recommended.[19]

-

Stress Conditions: Expose the samples to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

-

Photodegradation: Expose the solution to a combination of UV and visible light as per ICH Q1B guidelines.[19]

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method.

Analytical Methods for Stability Assessment

A validated, stability-indicating analytical method is crucial for accurately assessing the stability of ¹³C-labeled benzenesulfonic acid. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometric (MS) detection is the most common and effective technique.

Typical HPLC-UV/MS Method Parameters:

| Parameter | Typical Conditions |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.2 µm) |

| Mobile Phase | Gradient elution with a mixture of water and acetonitrile containing a small amount of formic acid. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| UV Detection | 220 nm |

| MS Detection | Electrospray Ionization (ESI) in negative mode to detect the [M-H]⁻ ion. |

This method allows for the separation and quantification of the parent ¹³C-labeled benzenesulfonic acid from any potential degradation products.

Section 5: Conclusion

The stability of carbon-13 labeled benzenesulfonic acid is a multifaceted issue that requires a thorough understanding of both the inherent properties of the ¹³C isotope and the benzenesulfonic acid molecule. By implementing robust synthesis and purification protocols, adhering to stringent storage and handling procedures, and employing validated stability-indicating analytical methods, researchers can ensure the integrity of this critical tool in drug development and metabolic research. This comprehensive approach guarantees the reliability of experimental data and ultimately contributes to the advancement of pharmaceutical science.

References

-

LookChem. (n.d.). Purification of Benzenesulfonic acid. Chempedia. Retrieved from [Link]

- Giavalisco, P. (2015). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology, 1264, 221-231.

-

Wikipedia. (2023, October 27). Benzenesulfonic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN106008341B - A kind of purification process of benzene sulfonic acid along bent storehouse ammonium.

-

MDPI. (2018, November 16). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Retrieved from [Link]

-

American Chemical Society. (2023, May 29). Benzenesulfonic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation of benzenesulfonic and p-toluenesulfonic acids by strains pseudomonas putida BS1331. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzenesulfonic acid. Retrieved from [Link]

-

ASIA Chemical. (2025, September 30). What Is The Production Process Of Sulfonic Acid?. Blog. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Carbon-13. Retrieved from [Link]

-

ResearchGate. (n.d.). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. Retrieved from [Link]

-

MDPI. (2023, September 14). Enhanced Decolorization and Mineralization of Acid Violet 19 Dye by Potassium Ferrate (VI). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzenesulfonic Acid. PubChem. Retrieved from [Link]

-

Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Retrieved from [Link]

-

Bisley International. (2025, June 9). A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. Retrieved from [Link]

-

PubMed. (2006). Mechanochemical degradation of aromatic sulfonic acids. Retrieved from [Link]

-

European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Retrieved from [Link]

- Google Patents. (n.d.). CN101723858B - Method for preparing benzenesulfonic acid.

-

International Council for Harmonisation. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Common Name: ALKANE SULFONIC ACID HAZARD SUMMARY. Retrieved from [Link]

-

Nakima Ltd. (2025, June 5). Carbon isotope (C-13): Properties and Applications. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

- ACS Publications. (2010). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 23(2), 298-314.

-

HoriazonChemical. (n.d.). Proper Storage and Handling of Methanesulfonic Acid (MSA). Retrieved from [Link]

-

GTM. (2018, June 17). SULPHONIC ACID, 90%. Retrieved from [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

-

Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Retrieved from [Link]

-

Journal of Analytical & Pharmaceutical Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

Food and Drug Administration. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

-

PubMed. (1982). Carbon-13/carbon-12 isotope fractionation of organic matter associated with uranium ores induced by alpha irradiation. Retrieved from [Link]

-

European Medicines Agency. (2003, December 17). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. Retrieved from [Link]

-

Scribd. (n.d.). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Carbon-13 - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 6. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 10. acs.org [acs.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. mdpi.com [mdpi.com]

- 13. Purification of Benzenesulfonic acid - Chempedia - LookChem [lookchem.com]

- 14. Benzenesulfonic Acid | C6H6O3S | CID 7371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. CN101723858B - Method for preparing benzenesulfonic acid - Google Patents [patents.google.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]

- 18. nj.gov [nj.gov]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 20. ajpsonline.com [ajpsonline.com]

Benzenesulfonic acid-13C6 physiochemical characteristics

Technical Monograph: Benzenesulfonic Acid-13C6 (

Executive Summary

Benzenesulfonic Acid-13C6 (

Unlike deuterated analogs, which often exhibit chromatographic isotope effects (retention time shifts),

Physiochemical Characterization

The substitution of

Table 1: Comparative Properties ( vs. )

| Property | Benzenesulfonic Acid (Native) | Benzenesulfonic Acid-13C6 (Labeled) |

| CAS Number | 98-11-3 | Varies by vendor (Analog of 98-11-3) |

| Formula | ||

| Molar Mass | 158.18 g/mol | 164.13 g/mol (+6.0 Da shift) |

| Appearance | Hygroscopic, deliquescent solid | Hygroscopic, deliquescent solid |

| pKa (25°C) | -2.8 (Strong Acid) | -2.8 (Identical) |

| Melting Point | 50–51°C (Anhydrous) | ~50–51°C (Identical) |

| Solubility | High (Water, Ethanol, MeOH) | High (Water, Ethanol, MeOH) |

| Log P | -2.8 (Hydrophilic) | -2.8 (Identical) |

Critical Handling Note: Both forms are highly hygroscopic.[2] Exposure to ambient moisture will rapidly convert the solid acid into a hydrated "sludge," altering the effective concentration of reference standards. Always weigh in a glove box or desiccated environment.

The Isotopic Advantage: vs. Deuterium[5][6]

In high-precision LC-MS/MS, the choice of internal standard dictates the accuracy of the data. While deuterated standards (

-

Deuterium (

): The C-D bond is shorter and less lipophilic than the C-H bond. In Reverse Phase Chromatography (RPC), deuterated analogs often elute slightly earlier than the native analyte. -

Carbon-13 (

): The mass increase occurs in the nucleus, with negligible effect on bond length or polarity.

Why this matters:

In Electrospray Ionization (ESI), matrix effects (ion suppression or enhancement) occur transiently at specific retention times. If the IS and the analyte do not co-elute perfectly, they experience different matrix environments, rendering the correction factor invalid.

Diagram 1: The IDMS Co-Elution Logic

Experimental Protocol: Trace Analysis in Pharma

Application: Monitoring Genotoxic Impurities (GTIs). Benzenesulfonic acid is a byproduct in the synthesis of tosylate/besylate salts and can react with alcohols to form alkyl benzenesulfonates (potential carcinogens).

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

Standard Preparation

-

Stock Solution A (Analyte): Dissolve 10 mg Native BSA in 10 mL Methanol (1 mg/mL).

-

Stock Solution B (IS): Dissolve 1 mg

-BSA in 10 mL Methanol (100 µg/mL). -

Working IS Solution: Dilute Stock B to 100 ng/mL in 50:50 Methanol:Water.

Sample Preparation (Direct Injection)

-

Weigh 50 mg of API (Active Pharmaceutical Ingredient).

-

Dissolve in 1.0 mL of Working IS Solution .

-

Vortex for 2 minutes; Centrifuge at 10,000 rpm for 5 minutes to settle particulates.

-

Transfer supernatant to an amber HPLC vial.

LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| Column | Phenyl-Hexyl or C18 (2.1 x 50 mm, 1.7 µm) | Phenyl phases offer superior selectivity for aromatic sulfonates via |

| Mobile Phase A | 0.1% Formic Acid + 5mM Ammonium Acetate | Buffer controls pH to ensure BSA remains ionized or neutral depending on retention strategy. |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Standard organic modifier. |

| Ionization | Negative Mode (ESI-) | Sulfonic acids lose a proton easily ( |

| MRM Transition (Native) | Loss of | |

| MRM Transition ( | Identical fragmentation pathway, shifted by +6 Da. |

Diagram 2: Analytical Workflow

Stability & Storage

-

Hygroscopicity: Benzenesulfonic acid (labeled or unlabeled) is extremely deliquescent.

-

Storage: Store at -20°C under inert gas (Argon or Nitrogen).

-

Desiccation: Keep primary containers in a desiccator cabinet when not frozen.

-

-

Solution Stability:

-

Stock solutions in Methanol are stable for 6 months at -20°C.

-

Aqueous solutions should be prepared fresh or used within 24 hours due to potential bacterial growth or hydrolysis if esters are present (though the acid itself is stable).

-

References

-

Sigma-Aldrich. Benzenesulfonic acid Technical Data & Safety Sheet (CAS 98-11-3).[2][4]Link

-

Waters Corporation. Analysis of Benzenesulfonic Acid and P-Toluenesulfonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Application Note. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7371, Benzenesulfonic acid.Link

-

Wang, S., et al. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses. J Chromatogr A. 2012. Link

Sources

- 1. Benzenesulfonic acid CAS#: 98-11-3 [m.chemicalbook.com]

- 2. Cas 98-11-3,Benzenesulfonic acid | lookchem [lookchem.com]

- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ácido bencenosulfónico 98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Benzenesulfonic acid-13C6 internal standard preparation protocol

Application Note & Protocol

A Comprehensive Guide to the Preparation and Application of Benzenesulfonic Acid-¹³C₆ Internal Standard for Quantitative Mass Spectrometry